Cas no 2172511-27-0 (4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid)

4-5-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a hydroxyl group and a branched alkyl chain, offering versatility in introducing hydrophobic and polar functionalities into peptide sequences. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly useful for incorporating modified residues or enhancing peptide stability and solubility. Its well-defined reactivity and purity make it suitable for research requiring precise control over peptide structure-property relationships, such as drug development or biomaterials engineering.
4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid structure
2172511-27-0 structure
Product name:4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid
CAS No:2172511-27-0
MF:C25H30N2O6
MW:454.515507221222
CID:6601452
PubChem ID:165505519

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid
    • 4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
    • 2172511-27-0
    • EN300-1491827
    • Inchi: 1S/C25H30N2O6/c1-16(10-11-23(29)26-13-12-22(28)24(30)31)14-27-25(32)33-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21-22,28H,10-15H2,1H3,(H,26,29)(H,27,32)(H,30,31)
    • InChI Key: LFCADKRGACDQCQ-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C)CCC(NCCC(C(=O)O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 454.21038668g/mol
  • Monoisotopic Mass: 454.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 12
  • Complexity: 649
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125Ų
  • XLogP3: 2.8

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1491827-5000mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
5000mg
$9769.0 2023-09-28
Enamine
EN300-1491827-250mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
250mg
$3099.0 2023-09-28
Enamine
EN300-1491827-10000mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
10000mg
$14487.0 2023-09-28
Enamine
EN300-1491827-50mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
50mg
$2829.0 2023-09-28
Enamine
EN300-1491827-2500mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
2500mg
$6602.0 2023-09-28
Enamine
EN300-1491827-500mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
500mg
$3233.0 2023-09-28
Enamine
EN300-1491827-1000mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
1000mg
$3368.0 2023-09-28
Enamine
EN300-1491827-100mg
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
100mg
$2963.0 2023-09-28
Enamine
EN300-1491827-1.0g
4-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-2-hydroxybutanoic acid
2172511-27-0
1g
$0.0 2023-06-05

Additional information on 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid

Introduction to 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic Acid (CAS No. 2172511-27-0)

4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid (CAS No. 2172511-27-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential applications. This compound, often referred to as a Fmoc-protected amino acid derivative, is characterized by its intricate molecular architecture, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino acid backbone, and various functional groups that confer specific chemical and biological properties.

The Fmoc protecting group is a widely used reagent in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions and its ability to prevent premature reactions with other functional groups. The presence of this group in 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid makes it an ideal candidate for the synthesis of complex peptides and proteins, where precise control over the sequence and structure is crucial.

The amino acid backbone of this compound is particularly noteworthy. It consists of a 4-methylpentanamide moiety linked to a 2-hydroxybutanoic acid unit, which introduces hydrophilic and hydrophobic functionalities that can influence the compound's solubility, stability, and interactions with biological systems. These properties make it a valuable building block for the development of bioactive molecules, such as peptidomimetics and drug candidates.

Recent research has highlighted the potential of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid in various therapeutic applications. For instance, studies have shown that Fmoc-protected amino acid derivatives can enhance the pharmacokinetic properties of peptides by improving their stability and reducing their susceptibility to enzymatic degradation. This is particularly important in the development of peptide-based drugs, which often face challenges related to poor oral bioavailability and rapid metabolism.

In addition to its use in peptide synthesis, 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid has been explored for its potential in protein engineering. The ability to introduce specific modifications at defined positions within a protein sequence can lead to the creation of novel biomolecules with enhanced or altered functions. This is particularly relevant in areas such as enzyme catalysis, protein-protein interactions, and the development of biologics for therapeutic purposes.

The chemical synthesis of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid involves several steps, including the protection of the amino group with Fmoc, the formation of the amide bond between the 4-methylpentanamide and 2-hydroxybutanoic acid units, and the final purification and characterization of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to ensure the purity and identity of the synthesized compound.

The physical properties of 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid, including its melting point, solubility, and spectral characteristics, have been well-documented in scientific literature. These properties are essential for understanding its behavior in different solvents and environments, which is crucial for optimizing its use in various applications.

In conclusion, 4-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-hydroxybutanoic acid (CAS No. 2172511-27-0) represents a versatile and promising compound in the field of medicinal chemistry and biochemistry. Its unique structural features and functional groups make it an excellent candidate for the synthesis of complex peptides and proteins, as well as for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and insights into its potential uses, further solidifying its importance in modern scientific endeavors.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.